Idasanutlin - 1229705-06-9

Idasanutlin

Catalog Number: EVT-287620
CAS Number: 1229705-06-9
Molecular Formula: C31H29Cl2F2N3O4
Molecular Weight: 616.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idasanutlin (also known as RG7388 or RO5503781) is a potent, selective, small-molecule antagonist of murine double minute 2 homolog (MDM2). [, ] It belongs to the nutlin family of compounds, which are known for their ability to disrupt the interaction between MDM2 and the tumor suppressor protein p53. [] Idasanutlin plays a significant role in scientific research, particularly in the fields of oncology and drug discovery, due to its ability to reactivate the p53 pathway in cancer cells. []

Synthesis Analysis

The synthesis of idasanutlin can be achieved through a concise asymmetric route, where the key step involves a Cu(I)-catalyzed [3+2] asymmetric cycloaddition reaction. [, ] This reaction efficiently constructs the highly congested pyrrolidine core of the molecule, which contains four contiguous stereocenters. [, ] The optimized process, utilizing Cu(I)/(R)-BINAP as the catalyst system, offers high yields, short cycle times, and a reduced environmental footprint. [, ] This synthetic route has been successfully scaled up for large-scale production of idasanutlin, exceeding 1500 kg. [, ]

Molecular Structure Analysis

Idasanutlin's molecular structure features a central pyrrolidine ring adorned with four chiral centers. [] This pyrrolidine ring is crucial for the molecule's binding to MDM2. [] Idasanutlin also contains a cis-imidazoline moiety and a p-chlorophenyl substituent, which contribute to its binding affinity and selectivity for MDM2. [, ] The three-dimensional structure of idasanutlin, as determined by X-ray crystallography, reveals that it snugly fits into the p53-binding pocket of MDM2, effectively displacing p53 and disrupting the MDM2-p53 interaction. []

Mechanism of Action

Idasanutlin functions by competitively binding to the p53-binding pocket of MDM2. [, ] This binding prevents the formation of the MDM2-p53 complex, inhibiting MDM2's E3 ubiquitin ligase activity towards p53. [, , ] As a result, p53 is no longer targeted for ubiquitination and subsequent proteasomal degradation. [, , ] This leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and exert its tumor suppressor functions, including cell cycle arrest, apoptosis, and senescence. [, , , , ]

Physical and Chemical Properties Analysis

Idasanutlin is an orally bioavailable small molecule with a molecular weight of 469.9 g/mol. [] It is a white to off-white solid with good solubility in organic solvents like dimethyl sulfoxide and ethanol. [] Its specific physical and chemical properties like melting point, boiling point, and partition coefficient have not been extensively reported in scientific literature.

Applications
  • Investigating p53 pathway reactivation in cancer: Idasanutlin is a valuable tool for studying the p53 pathway and its role in cancer development and treatment. [, , , ] By reactivating p53, researchers can examine its downstream effects on cell cycle regulation, apoptosis, and DNA repair mechanisms in different cancer cell types. [, , , ]
  • Developing novel therapeutic strategies: Idasanutlin's ability to selectively target the MDM2-p53 interaction makes it a promising candidate for the development of new cancer therapies. [, , , , ] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia, polycythemia vera, lymphoma, neuroblastoma, and glioblastoma. [, , , , , , , , , ]
  • Exploring combination therapies: Idasanutlin is being investigated in combination with other anti-cancer agents, such as chemotherapy drugs, BCL2 inhibitors, MEK inhibitors, and XPO1 inhibitors. [, , , , , , , , ] These combination strategies aim to enhance the therapeutic efficacy of idasanutlin by overcoming resistance mechanisms and targeting multiple pathways involved in cancer cell survival and proliferation. [, , , , , , , , ]
  • Identifying biomarkers of response: Research efforts are focusing on identifying biomarkers that predict response to idasanutlin treatment. [, , ] MDM2 protein expression in leukemic blasts and leukemic stem cells has been associated with clinical response to idasanutlin in AML patients. [] Additionally, serum microRNAs are being investigated as potential non-invasive biomarkers for monitoring neuroblastoma burden and p53 pathway reactivation in response to idasanutlin treatment. []
Future Directions
  • Optimizing dosing and scheduling: Further studies are needed to determine the optimal dosing and scheduling of idasanutlin to maximize its therapeutic efficacy while minimizing potential side effects. [] This includes investigating alternative dosing regimens, such as intermittent dosing or continuous low-dose administration. [, ]
  • Addressing resistance mechanisms: Understanding and overcoming resistance to idasanutlin treatment is crucial for its long-term clinical success. [, ] This involves identifying the molecular mechanisms underlying resistance, such as mutations in TP53 or upregulation of alternative p53 inhibitory pathways. [, ] Strategies to overcome resistance could include combination therapies with drugs that target these resistance mechanisms. [, ]
  • Expanding clinical applications: Idasanutlin's clinical potential extends beyond the currently investigated indications. [, ] Its efficacy in preclinical models of various cancers warrants further investigation in clinical trials to explore its potential as a therapeutic agent for a wider range of malignancies. [, ]
  • Developing next-generation MDM2 antagonists: Continued research is needed to develop next-generation MDM2 antagonists with improved pharmacological properties, such as increased potency, enhanced selectivity, and reduced toxicity. [] This includes exploring novel chemical scaffolds and optimizing existing structures to enhance their therapeutic index. []

Nutlin-3a

Compound Description: Nutlin-3a is a cis-imidazoline analog and a first-generation MDM2 inhibitor that disrupts the p53-MDM2 interaction. [] Nutlin-3a has demonstrated anti-cancer activity in preclinical studies and has served as a basis for the development of more potent and selective MDM2 inhibitors, such as idasanutlin.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent, selective, and orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2). [, , ] It induces apoptosis in tumor cells by selectively inhibiting BCL-2, a key regulator of apoptosis.

Relevance: Venetoclax is not structurally related to idasanutlin but has shown synergistic anti-tumor activity when combined with idasanutlin in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and diffuse large B-cell lymphoma (DLBCL). [, , , ] This synergy arises from the complementary mechanisms of action of the two drugs, with idasanutlin activating the p53 pathway and venetoclax inhibiting the anti-apoptotic protein BCL-2.

Navitoclax (ABT-263)

Compound Description: Navitoclax is an orally bioavailable, small-molecule inhibitor of BCL-2, BCL-xL, and BCL-W. [, ] It induces apoptosis by inhibiting these pro-survival proteins.

Cytarabine (Ara-C)

Compound Description: Cytarabine is a chemotherapy agent used in the treatment of acute myeloid leukemia (AML). [, ] It inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase.

Relevance: While not structurally related to idasanutlin, cytarabine has been investigated in combination with idasanutlin in clinical trials for patients with relapsed or refractory AML. [, ] This combination aims to improve treatment outcomes by combining the p53-activating properties of idasanutlin with the cytotoxic effects of cytarabine.

RO6839921

Compound Description: RO6839921 is a pegylated intravenous prodrug of idasanutlin, designed to improve the pharmacokinetic properties and reduce the variability in exposure observed with oral idasanutlin. [, ]

Relevance: RO6839921 is metabolized to idasanutlin in vivo. [, ] It offers an alternative route of administration for patients unable to take oral medication and has demonstrated promising preclinical activity in several cancer models, including sarcoma, AML, and castration-resistant prostate cancer (CRPC).

Properties

CAS Number

1229705-06-9

Product Name

Idasanutlin

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N

SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

RG7388; RG 7388; RG-7388; RO5503781; RO-5503781; RO 5503781; Idasanutlin.

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.